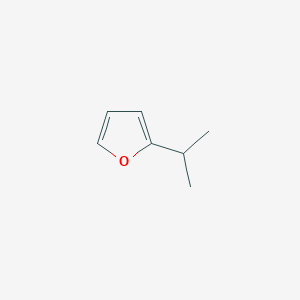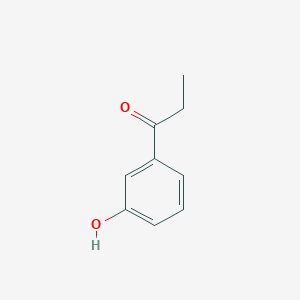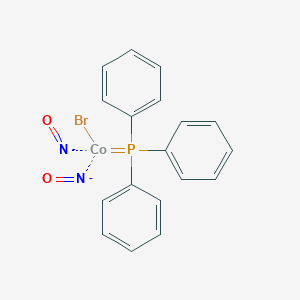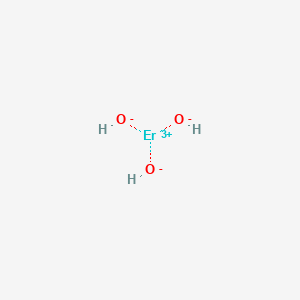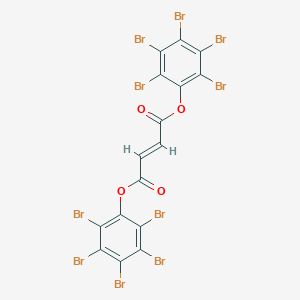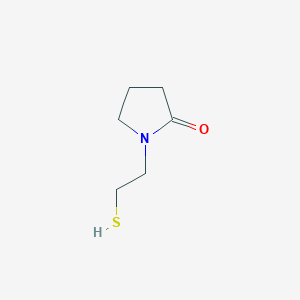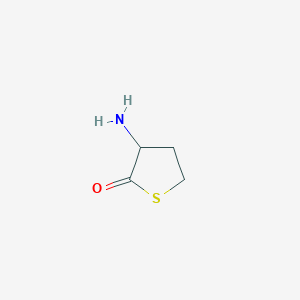![molecular formula C16H14Cl2 B076265 Dichloro-[2,2]-paracyclophane CAS No. 10366-05-9](/img/structure/B76265.png)
Dichloro-[2,2]-paracyclophane
説明
Synthesis Analysis
The synthesis of DichloroPCP involves several methods, with the Hofmann elimination method being identified as the most effective for industrial production. This process benefits from catalytic technologies, including alkali catalysis and catalysis by Lewis acids, marking a promising direction for the scalable synthesis of DichloroPCP (Gogin et al., 2018).
Molecular Structure Analysis
The molecular structure of DichloroPCP and its derivatives has been extensively studied, revealing interesting characteristics that influence its chemical and physical properties. For instance, the planar chiral phosphines derived from [2.2]paracyclophane exhibit unique electronic properties due to the molecule's rigid structure (Rowlands, 2012).
Chemical Reactions and Properties
DichloroPCP undergoes various chemical reactions, including electrophilic substitution reactions that lead to the formation of polysubstituted derivatives. These reactions are critical for the further functionalization of the paracyclophane scaffold, enabling the synthesis of a diverse array of compounds (Reich & Cram, 1969).
Physical Properties Analysis
The physical properties of DichloroPCP and its derivatives are significantly influenced by their molecular structure. For instance, the synthesis and properties of novel through-space π-conjugated polymers based on poly(p-phenylenevinylene)s having a [2.2]paracyclophane skeleton in the main chain demonstrate the impact of the cyclophane's structure on the material's solubility and photoelectrical response (Morisaki, Ishida, & Chujo, 2002).
Chemical Properties Analysis
The chemical properties of DichloroPCP, such as its reactivity and interaction with other molecules, are central to its application in synthesis. The Pummerer rearrangement, for example, is a novel approach to functionalize [2.2]paracyclophanes, allowing for the introduction of groups suitable for further chemical transformations (Montanari et al., 2011).
科学的研究の応用
Synthesis for Polymer Coatings : DichloroPCP is a valuable monomer for manufacturing polymeric coatings used in radioelectronics. Hofmann elimination of quaternary ammonium salts is a preferred method for its industrial production, with catalysis using alkalis and Lewis acids being a promising approach for this four-stage synthesis (Gogin et al., 2019).
Capillary Gas Chromatography Analysis : The components of reaction products of dichloroPCP dichlorization were analyzed, showing that dichloroPCP is the main component, with monochloro and trichloro variants as byproducts. This indicates the presence of different isomers in the products (Liao Jun, 2000).
Development of Planar Chiral Phosphines : The rigid structure and unique electronic properties of [2.2]paracyclophane, including dichloroPCP, have led to the development of various mono- and di-phosphines. These are used in transition metal-mediated catalysis and organocatalysis (Rowlands, 2012).
Applications in Polymer Chemistry and Materials Science : DichloroPCP is incorporated into various polymeric systems, where it either retains or loses its layered structure. It's used in creating surfaces with biological, photophysical, and optoelectronic properties (Hopf, 2008).
Synthesis of Organic Dyes for Solar Cells : Organic dyes consisting of a [2.2]paracyclophane unit, including dichloroPCP derivatives, have been examined for use in sensitized solar cells, showing high open-circuit voltage and efficiency (Chang et al., 2012).
Thermophysical Properties for Chemical Vapor Deposition : The thermophysical properties of dichloro-[2,2]-paracyclophane under vacuum were studied, revealing its potential for use in the synthesis of parylene C via chemical vapor deposition (Yamada et al., 2020).
特性
IUPAC Name |
5,12-dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWOYOQFRXSZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27378-53-6 | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27378-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20145982 | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro-[2,2]-paracyclophane | |
CAS RN |
10366-05-9, 27378-53-6 | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20145982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



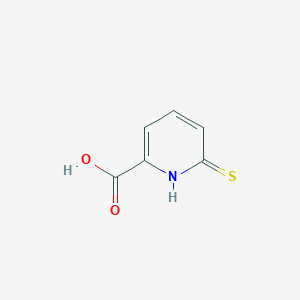
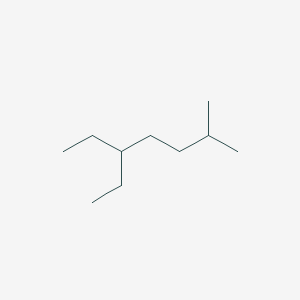
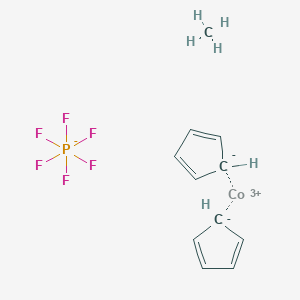
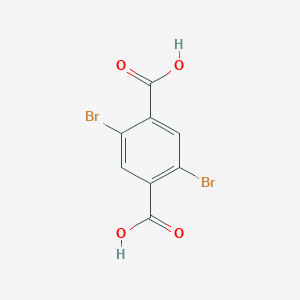
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
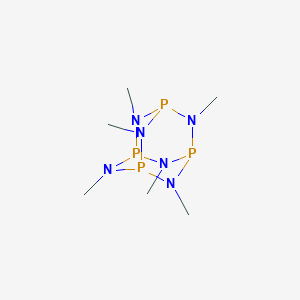
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
